4-Methoxy-2-naphthylamine
Description
Historical Context of Naphthylamine Derivatives in Chemical and Biomedical Sciences
Naphthylamines, aromatic amines derived from naphthalene (B1677914), have a long and storied history in the chemical and biomedical sciences. wikipedia.org Their journey began in the late 19th and early 20th centuries, where they became instrumental as intermediates in the synthesis of azo dyes. This revolutionized the textile industry and marked a significant advancement in synthetic organic chemistry. The sulfonic acid derivatives of 1-naphthylamine (B1663977), for instance, were crucial for creating dyes suitable for unmordanted cotton. wikipedia.org
Beyond the realm of dyes, the biomedical potential of naphthylamine derivatives has been a subject of extensive investigation. Numerous studies have revealed that compounds synthesized from a naphthalene base possess a wide array of therapeutic properties, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects. ekb.eg For example, certain naphthylamine analogs have demonstrated broad-spectrum activity against various bacteria. ekb.eg However, the historical narrative of naphthylamines is not without its cautionary tales. Early research and industrial applications highlighted the carcinogenic potential of some derivatives, such as 2-naphthylamine (B18577), which was linked to bladder cancer. nih.gov This led to stringent regulations and a more cautious approach to their use in research and industry. nih.gov
Significance of the 4-Methoxy-2-naphthylamine Scaffold in Contemporary Research
The this compound scaffold, a specific molecular framework, has garnered attention in modern research for its versatile applications. chemimpex.com A "scaffold" in chemistry refers to a core molecular structure that can be systematically modified to create a diverse range of compounds with specific functions. mdpi.com The unique arrangement of the methoxy (B1213986) and amine groups on the naphthalene core of this compound makes it a valuable building block in several areas of study. chemimpex.com
In the field of medicinal chemistry, this scaffold is explored for its potential in developing new pharmaceutical agents. chemimpex.com Researchers are investigating its use in creating compounds that can target specific biological pathways, potentially leading to new therapeutic options. chemimpex.com The structural features of the this compound scaffold are also leveraged in the synthesis of novel organic materials and in analytical chemistry, where it can serve as a reagent for detecting and quantifying other compounds. chemimpex.com Its favorable properties, such as enhanced solubility and stability due to the methoxy group, contribute to its utility in these diverse research applications. chemimpex.com
Detailed Research Findings
The following table summarizes key research findings related to the application of this compound and its derivatives.
| Research Area | Key Findings |
| Dye Synthesis | Serves as a crucial intermediate in the production of azo dyes, contributing to color vibrancy and stability in textiles. chemimpex.com |
| Pharmaceutical Development | Investigated as a building block for creating compounds targeting specific biological pathways for potential new therapies. chemimpex.com |
| Analytical Chemistry | Utilized as a reagent in various analytical methods for the detection and quantification of other chemical compounds. chemimpex.com |
| Organic Synthesis | Its favorable properties make it a valuable component in the creation of innovative products with enhanced performance. chemimpex.com |
| Antimicrobial Research | Naphthylamine analogs, including those with a methoxy group, have shown potent antimicrobial activity against various bacterial and fungal strains. ekb.egxiahepublishing.com |
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-methoxynaphthalen-2-amine | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-13-11-7-9(12)6-8-4-2-3-5-10(8)11/h2-7H,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKZPTYRENGBTJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=CC=CC=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60182018 | |
| Record name | 4-Methoxy-2-naphthylamine | |
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Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light pink powder; [Sigma-Aldrich MSDS] | |
| Record name | 4-Methoxy-2-naphthylamine | |
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CAS No. |
2764-95-6 | |
| Record name | 4-Methoxy-2-naphthylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002764956 | |
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| Record name | 4-Methoxy-2-naphthylamine | |
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| Record name | 2764-95-6 | |
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Advanced Synthetic Methodologies for 4 Methoxy 2 Naphthylamine and Its Derivatives
Established Synthetic Routes for 4-Methoxy-2-naphthylamine
The synthesis of this compound builds upon foundational methods developed for aromatic amines, which have been adapted and optimized for the naphthalene (B1677914) system.
Classical Approaches in Aromatic Amine Synthesis
Historically, the synthesis of aromatic amines has relied on a few robust and widely applicable reactions. One of the most prominent methods for producing naphthylamines from naphthols is the Bucherer reaction . wikipedia.orgresearchgate.net This reversible reaction involves the conversion of a naphthol to a naphthylamine using ammonia (B1221849) and an aqueous sulfite (B76179) or bisulfite solution. researchgate.netchempedia.info The mechanism proceeds through the addition of bisulfite to the naphthol, forming a tetralone sulfonic acid intermediate. This intermediate then reacts with an amine, followed by dehydration and elimination of the bisulfite to yield the corresponding naphthylamine. wikipedia.org This method is particularly valuable in the industrial production of dye intermediates. researchgate.net
Another classical approach is the reduction of aromatic nitro compounds. researchgate.net This strategy involves the introduction of a nitro group onto the aromatic ring, followed by its reduction to an amino group. For a methoxy-substituted naphthalene, this would entail the nitration of the corresponding methoxynaphthalene precursor and subsequent reduction using various reagents, such as metals (e.g., tin, iron) in acidic media. researchgate.net The direct synthesis of N-substituted arylamines via the reductive cross-coupling of nitroarenes is a more recent advancement that avoids the need for protection and deprotection steps, thus improving step economy. rsc.org
Refined Procedures for Enhanced Yield and Purity
Efforts to improve the efficiency of classical methods have led to refined procedures that offer higher yields and product purity. For instance, modifications to the Bucherer reaction include the use of microwave irradiation, which can accelerate the reaction rate. bowdoin.edu
A significant advancement in the synthesis of high-purity aromatic amines is the use of photoactivated solid-state reactions. One such strategy employs light to trigger a surface plasmon resonance effect in palladium nanocatalysts under ambient conditions. nih.gov This facilitates the hydrogenation of solid nitroarenes with exceptional efficiency, achieving product yields and chemical selectivity greater than 99%. nih.gov This method represents a departure from conventional thermodynamic limitations by creating a "photon-induced electron tunneling-proton-coupled interface," offering a sustainable and high-purity route to crystalline aromatic amines. nih.gov Microwave-assisted synthesis has also been shown to significantly reduce reaction times while enhancing yields and purity compared to conventional heating methods. ekb.eg
| Method | Description | Key Refinements | Advantages of Refinement |
|---|---|---|---|
| Bucherer Reaction | Conversion of a naphthol to a naphthylamine using ammonia and sodium bisulfite. wikipedia.org | Microwave irradiation. bowdoin.edu | Accelerated reaction times. |
| Nitroarene Reduction | Reduction of a nitro group on an aromatic ring to an amine. researchgate.net | Photoactivated solid-state hydrogenation using nanocatalysts. nih.gov | Yields >99%, Purity >99%, ambient conditions. nih.gov |
| Electrochemical Coupling | Anodic dehydrogenative coupling of naphthylamines. mdpi.com | Optimized conditions to improve current efficiency. mdpi.com | High atom economy, H₂ as the sole byproduct, up to 98% yield. mdpi.com |
Synthesis of Substituted this compound Analogs
The core structure of this compound can be modified to introduce various functional groups, leading to a diverse range of analogs with tailored properties.
Derivatization Strategies for Functional Group Introduction
The introduction of new functional groups onto the this compound scaffold is a key strategy for creating novel compounds. The electron-donating nature of the methoxy (B1213986) group influences the regioselectivity of electrophilic aromatic substitution reactions. science.gov
One common derivatization pathway involves the formation of Schiff bases by reacting the primary amine with various aldehydes. These imine intermediates can then undergo further reactions, such as cycloadditions. For example, reacting Schiff bases derived from naphthylamine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields β-lactam (azetidinone) rings. xiahepublishing.comsphinxsai.com Similarly, reaction with thioglycolic acid can produce thiazolidinone derivatives. xiahepublishing.comxiahepublishing.com These heterocyclic moieties are of interest in medicinal chemistry.
Another strategy involves the acylation of the amino group. The resulting N-acylnaphthylamines can be used as precursors for more complex heterocyclic systems, such as benzoquinazolines. arkat-usa.org Furthermore, derivatization is a crucial tool in analytical chemistry, where reagents are used to attach chromophores or fluorophores to the amine, enabling sensitive detection by methods like high-performance liquid chromatography (HPLC). researchgate.net
| Reaction Type | Reagents | Product Type | Example Application |
|---|---|---|---|
| Schiff Base Formation | Aromatic or heterocyclic aldehydes | Imines | Precursors for heterocyclic synthesis. xiahepublishing.com |
| Azetidinone Synthesis | Schiff base, Chloroacetyl chloride, Triethylamine | β-Lactams (Azetidinones) | Synthesis of potential antimicrobial agents. sphinxsai.comxiahepublishing.com |
| Thiazolidinone Synthesis | Schiff base, Thioglycolic acid | Thiazolidinones | Synthesis of novel heterocyclic compounds. xiahepublishing.comnih.gov |
| Acylation | Acetylating agents (e.g., AcCl, Ac₂O) | N-Acylnaphthylamines | Precursors for benzoquinazolines. arkat-usa.org |
Stereoselective Synthesis of Chiral this compound Derivatives
The synthesis of enantiomerically pure chiral amines is of great importance, particularly in the pharmaceutical industry. acs.org Stereoselective methods often employ chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction.
Naphthylethylamines themselves have been examined as chiral auxiliaries in transformations like the Staudinger [2+2] ketene-imine cycloaddition for the stereoselective formation of β-lactams. researchgate.net In such cases, an imine is formed from a chiral naphthylamine, and its inherent chirality guides the approach of the ketene, leading to a diastereomeric excess (de) of one of the product stereoisomers. researchgate.net While 1-(2-naphthyl)ethylamines have shown moderate success (up to 48% de), 1-(1-naphthyl)ethylamine (B3023371) auxiliaries resulted in a significant loss of selectivity. researchgate.net
Another powerful strategy is the transition metal-catalyzed asymmetric hydrogenation of prochiral precursors like imines and enamines. acs.org This approach utilizes chiral ligands, often phosphorus-based, complexed to a metal center (e.g., rhodium, iridium, ruthenium). These chiral catalysts create a chiral environment around the substrate, enabling highly enantioselective reduction to the desired chiral amine. acs.org Chiral 1,2-diaminocyclohexane derivatives are examples of highly effective ligands for a variety of catalytic asymmetric transformations. myuchem.com
| Strategy | Key Component | Application | Reported Selectivity |
|---|---|---|---|
| Chiral Auxiliary | 1-(2-Naphthyl)ethylamine | Staudinger cycloaddition for trans-β-lactam synthesis. researchgate.net | Up to 48% diastereomeric excess (de). researchgate.net |
| Chiral Auxiliary | (1R,2R)-1,2-Diaminocyclohexane | Diastereoselective alkylation of bis-amides. myuchem.com | Excellent diastereoselectivity. myuchem.com |
| Asymmetric Catalysis | Chiral phosphine-aminophosphine ligands | Enantioselective hydrogenation of N-heteroarenes. acs.org | High enantioselectivity. acs.org |
| Electrochemical Coupling | Enantiopure β-naphthylamine with an aminoalcohol auxiliary | Stereoselective dehydrogenative homocoupling. researchgate.net | Yields up to 60%. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. dergipark.org.tr These principles are increasingly being applied to the synthesis of aromatic amines.
One key aspect is the use of safer, environmentally benign solvents. Water is an ideal green solvent, and methods are being developed to perform reactions in aqueous media. For instance, a ruthenium(II)-catalyzed C–H alkylation of naphthylamines has been successfully demonstrated in water, offering a sustainable alternative to volatile organic solvents. acs.org
Another principle is maximizing atom economy, where the goal is to incorporate the maximum amount of starting materials into the final product. Electrochemical synthesis is an excellent example of a high atom economy process. mdpi.com The anodic dehydrogenative homocoupling of 2-naphthylamines uses electricity instead of chemical oxidants and produces hydrogen gas as the only byproduct, representing a clean and sustainable protocol. mdpi.com
Developing simpler, one-pot syntheses also aligns with green chemistry by reducing process steps, energy consumption, and waste. A patented method describes a one-step synthesis of 1-naphthylamine (B1663977) from naphthalene and a hydroxylamine (B1172632) salt in a mixed solvent of glacial acetic acid and water, providing a short, simple, and environmentally friendly process. google.com
| Green Chemistry Principle | Method Example | Benefits |
|---|---|---|
| Use of Safer Solvents | Ruthenium(II)-catalyzed C–H alkylation in water. acs.org | Reduces reliance on volatile organic compounds (VOCs). acs.org |
| High Atom Economy | Electrochemical dehydrogenative homocoupling of 2-naphthylamines. mdpi.com | Produces H₂ as the sole byproduct; avoids stoichiometric oxidants. mdpi.com |
| Process Simplification | One-step synthesis of 1-naphthylamine from naphthalene and hydroxylamine salt. google.com | Short process flow, simple conditions, reduced waste. google.com |
| Energy Efficiency | Microwave-assisted synthesis. bowdoin.eduekb.eg | Rapid heating, significant reduction in reaction time, enhanced yield. ekb.eg |
Eco-friendly Reagents and Solvents
The principles of green chemistry emphasize the use of non-toxic, renewable, and biodegradable reagents and solvents. alfa-chemistry.com In the synthesis of this compound derivatives, significant strides have been made in replacing hazardous substances with more benign alternatives.
A notable trend is the move towards solvent-free reaction conditions, which completely eliminates solvent-related waste. rsc.orgresearchgate.net For instance, the synthesis of various N-substituted pyrroles, which can be analogous to derivatives of this compound, has been successfully achieved without any solvent, showcasing a highly atom-economical and environmentally friendly approach. rsc.org
Where solvents are necessary, the focus has shifted to green solvents such as water, glycerol, and polyethylene (B3416737) glycols (PEGs). researchgate.net Glycerol, a byproduct of biodiesel production, is a biodegradable and non-toxic solvent that has been effectively used in the microwave-assisted synthesis of benzothiazole (B30560) derivatives. researchgate.net Similarly, PEGs are non-toxic, biodegradable polymers that can serve as both the reaction medium and, in some cases, a catalyst. researchgate.net Water, the most abundant and environmentally benign solvent, is also being explored for various syntheses, including the preparation of pyrimido[4,5-b]quinolones using nanocatalysts.
The use of biocatalysts, such as enzymes, represents a pinnacle of green reagent application. alfa-chemistry.com Enzymes operate under mild conditions and exhibit high selectivity, minimizing the formation of byproducts. alfa-chemistry.com While direct enzymatic synthesis of this compound is not extensively documented, the enzymatic synthesis of related arylamines and their derivatives is an active area of research. nih.gov For example, hydrolases have been employed in the synthesis of various pharmaceuticals, demonstrating the potential for enzymatic routes to complex amines. uniovi.es
Table 1: Examples of Eco-friendly Solvents in the Synthesis of Naphthylamine Derivatives and Related Heterocycles
| Solvent/Condition | Reactants | Product Type | Key Advantages |
| Solvent-free | Primary amines, 1,3-dicarbonyl compounds, isatin-derived Michael acceptors | Tetrasubstituted pyrroles | Elimination of solvent waste, high atom economy. rsc.org |
| Glycerol | 2-aminothiophenol, aldehydes | Benzothiazoles | Biodegradable, non-toxic, suitable for microwave synthesis. researchgate.net |
| Water | Aromatic aldehydes, 6-amino-1,3-dimethyluracil, dimedone | Pyrimido[4,5-b]quinolones | Environmentally benign, readily available. |
| Polyethylene Glycol (PEG) | 3-methyl-1-phenyl-1H-pyrazole-5(4H)-one, aldehydes, malononitriles | Pyrano-[2,3-c]-pyrazoles | Non-toxic, biodegradable, can act as a catalyst. researchgate.net |
| Ethanol/Water | Anilines, arylglyoxal monohydrates, 1,3-dicarbonyls | 3-functionalized indoles | Greener solvent mixture, suitable for microwave-assisted reactions. mdpi.com |
Sustainable Reaction Conditions and Catalysis
Sustainable reaction conditions aim to minimize energy consumption and waste generation, often through the use of innovative technologies and efficient catalysts.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions, often leading to shorter reaction times, higher yields, and cleaner products compared to conventional heating methods. researchgate.netsemanticscholar.org The synthesis of various heterocyclic compounds, including quinoline (B57606) and thiazolidinone derivatives of naphthylamine, has been successfully achieved using microwave assistance. hep.com.cntandfonline.com For example, 2-aryl-3-(naphthalen-2-yl)-1,3-thiazolidin-4-ones were synthesized in a one-pot reaction under microwave irradiation in just 5 minutes. hep.com.cn This rapid and efficient method highlights the potential of microwave technology in the sustainable synthesis of this compound derivatives.
Ultrasound-Assisted Synthesis: Sonochemistry, the application of ultrasound to chemical reactions, provides another green alternative to traditional methods. nih.gov Ultrasound can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nih.gov This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles, often in conjunction with green solvents or heterogeneous catalysts. mdpi.commdpi.com For instance, the ultrasound-assisted synthesis of 4-alkoxy-2-methylquinolines was achieved in just 15 minutes with satisfactory yields. mdpi.com
Sustainable Catalysis: The development of reusable and non-toxic catalysts is a key aspect of sustainable chemistry. In the context of this compound and its derivatives, several innovative catalytic systems have been explored.
Heterogeneous Catalysts: Solid-supported catalysts are advantageous as they can be easily separated from the reaction mixture and reused, reducing waste and cost. Nanocatalysts, with their high surface area and reactivity, are particularly promising. researchgate.net For example, ZnCr2O4 nanocatalysts have been used for the synthesis of substituted tetrahydroquinolines under ultrasound irradiation. nanobioletters.com
Catalyst-Free Reactions: In some cases, reactions can be designed to proceed efficiently without any catalyst, representing the most ideal scenario from a green chemistry perspective. researchgate.netnih.gov The synthesis of 2-substituted benzothiazoles from aromatic amines has been achieved in a catalyst- and additive-free method, relying on DMSO as both a solvent and an oxidant. nih.gov
Electrochemical Synthesis: Electrochemistry offers a sustainable approach by using electricity, a clean reagent, to drive chemical transformations. mdpi.com The anodic dehydrogenative homocoupling of 2-naphthylamine (B18577) derivatives to form 1,1′-binaphthalene-2,2′-diamines has been demonstrated, producing only hydrogen gas as a byproduct. mdpi.comacs.org This transition-metal-free method provides an excellent example of a green and atom-economical synthesis. mdpi.com
Table 2: Comparison of Sustainable Reaction Conditions for Synthesis of Naphthylamine Derivatives and Analogs
| Method | Catalyst/Conditions | Reaction Time | Yield | Key Advantages |
| Microwave-Assisted | p-toluenesulfonic acid | 3 min | High | Rapid synthesis, energy efficient. semanticscholar.org |
| Microwave-Assisted | DMAP/DCC | 5 min | 30-64% | One-pot synthesis, short reaction time. hep.com.cn |
| Ultrasound-Assisted | K2CO3, DMF | 15 min | 45-84% | Rapid access to products, high purity. mdpi.com |
| Ultrasound-Assisted | ZnCr2O4 nanocatalyst | Not specified | High | Use of a recyclable nanocatalyst. nanobioletters.com |
| Electrochemical | Platinum electrode, constant current | 2 h | Up to 98% | Transition-metal-free, H2 as the only byproduct. mdpi.com |
| Catalyst-Free | DMSO, N2 atmosphere | 22 h | Up to 90% | Avoids catalyst-related cost and waste. nih.gov |
Chemical Reactivity and Mechanistic Investigations of 4 Methoxy 2 Naphthylamine
Electrophilic Aromatic Substitution Reactions of the Naphthalene (B1677914) Moiety
The naphthalene ring system of 4-methoxy-2-naphthylamine is activated towards electrophilic aromatic substitution due to the presence of two powerful electron-donating groups: the amino (-NH2) group and the methoxy (B1213986) (-OCH3) group. libretexts.org Both substituents increase the electron density of the aromatic rings through resonance effects, making the molecule more nucleophilic and thus more reactive towards electrophiles than unsubstituted naphthalene. libretexts.orgorgosolver.com
The directing influence of these groups determines the regioselectivity of substitution reactions. In electrophilic aromatic substitution, electron-donating groups are typically ortho, para-directing. orgosolver.com In this compound, the C1 and C3 positions are ortho to the C2-amino group, and the C3 position is also ortho to the C4-methoxy group. The interplay of these activating groups strongly influences where an incoming electrophile will attack the naphthalene nucleus. The combined electron-donating effects of the methoxy and amino groups significantly enhance the reactivity at specific positions on the ring. orgosolver.com
For example, in reactions like nitration or halogenation, the electrophile is directed to the positions most activated by both groups. Computational and experimental studies on similar electron-rich aromatic systems confirm that the substitution pattern is a result of the formation of the most stable resonance-stabilized intermediate, known as an arenium ion or sigma complex. orgosolver.comnih.gov While specific studies on this compound are not extensively detailed in the provided results, the principles of electrophilic aromatic substitution on activated naphthalenes suggest that positions C1 and C3 are the most probable sites of reaction. orgosolver.comresearchgate.net
Nucleophilic Reactivity of the Amine Functionality
The primary amine group at the C2 position of this compound is a key site of nucleophilic reactivity, readily participating in a variety of chemical transformations.
Amide Formation and Peptide Coupling Reactions
The amine functionality of this compound allows it to undergo standard amide formation reactions with carboxylic acids or their derivatives, such as acyl chlorides and anhydrides. This reactivity is fundamental to its application in bioanalytical chemistry, particularly in the design of fluorogenic enzyme substrates. echelon-inc.commobitec.comphysiology.org
In this context, peptides are synthesized with a C-terminal 4-methoxy-2-naphthylamide. These peptide conjugates are essentially non-fluorescent. However, upon enzymatic cleavage of the amide bond by a specific protease, the free this compound is released. echelon-inc.comphysiology.org The liberated amine is highly fluorescent, allowing for the sensitive quantification of enzyme activity. For instance, Ac-Lys-Gln-Lys-Leu-Arg-4-methoxy-2-naphthylamide serves as a fluorogenic substrate for Cathepsin S, where enzyme activity is measured by the release of fluorescent this compound. echelon-inc.com
Table 1: Examples of this compound in Fluorogenic Peptide Substrates
| Substrate Name | Target Enzyme |
| Ac-Lys-Gln-Lys-Leu-Arg-4-methoxy-2-naphthylamide | Cathepsin S echelon-inc.com |
| Suc-Leu-Tyr-4-methoxy-2-naphthylamide | Calpain I & II, Papain mobitec.com |
| Glycyl-L-proline-4-methoxy-2-naphthylamide | Dipeptidyl Peptidase IV (DPPIV) physiology.org |
| N-(Gamma-L-Glutamyl)-4-methoxy-2-naphthylamine | Gamma-Glutamyl Transpeptidase polysciences.com |
The process involves the nucleophilic attack of the amine on an activated carboxyl group, a standard peptide coupling mechanism. This reaction makes the compound a valuable tool for creating probes to study enzyme activity in various biological systems. cymitquimica.com
Diazotization and Coupling Reactions
As a primary aromatic amine, this compound can undergo diazotization, which is the reaction with a source of nitrous acid (typically generated from sodium nitrite (B80452) and a strong mineral acid) at low temperatures. wiley.com This reaction converts the amino group into a diazonium salt (-N₂⁺). wiley.comimrpress.com
The resulting 4-methoxy-2-naphthalenediazonium salt is an electrophile that can subsequently react with an electron-rich coupling component, such as a phenol (B47542) or another aromatic amine, in an azo coupling reaction. wiley.com This process forms a highly colored azo compound, which is the chemical basis for many synthetic dyes. chemimpex.comwikipedia.org The reaction is an electrophilic aromatic substitution where the diazonium ion is the electrophile. wiley.com
A study investigating the mechanism of azo coupling for histochemical protease detection used Gly-Pro-4-methoxy-2-naphthylamine as a substrate. nih.gov After enzymatic release of this compound, it was coupled with diazonium salts like Fast Blue B. The research indicated that under these histochemical conditions, the diazonium salt reacts primarily with the free amino group to form a triazene (B1217601) (an N-azo compound), rather than substituting on the aromatic ring (a C-azo compound). nih.gov This finding is crucial for correctly interpreting the structure of the final dye product in such assays.
Mechanisms of Enzymatic Cleavage and Transformation of this compound Conjugates
Conjugates of this compound, particularly amino acid and peptide amides, are widely used as substrates to measure the activity of various hydrolytic enzymes. The fundamental mechanism involves the enzymatic hydrolysis of the amide bond, which liberates the fluorescent this compound (MNA). echelon-inc.comethz.ch
For example, in the assay of Dipeptidyl Peptidase IV (DPPIV), the enzyme cleaves the glycyl-proline dipeptide from Gly-Pro-4-methoxy-2-naphthylamide. physiology.org The released MNA can then be quantified. In some assay formats, the liberated MNA is coupled with another reagent to produce a stable, colored, or insoluble product. ethz.chscience.gov One such method involves trapping the MNA "in nascendi" (at the moment of its formation) with 5-nitrosalicylaldehyde (NSA). This reaction forms a water-insoluble Schiff base, which precipitates at the site of enzyme activity, allowing for histochemical localization. ethz.chscience.gov
Horseradish peroxidase (HRP), a heme-containing enzyme, can also transform aromatic amines in the presence of hydrogen peroxide (H₂O₂). taylorandfrancis.comlibretexts.org The catalytic cycle of HRP involves its oxidation by H₂O₂ to a high-valent iron intermediate known as Compound I. bioline.org.brepfl.ch This intermediate is a powerful oxidizing agent. Aromatic amines can act as reducing substrates for Compound I, undergoing a one-electron oxidation to form a radical cation. libretexts.orgresearchgate.netnih.gov This initiates a series of reactions that can lead to oligomerization or polymerization of the amine. nih.gov While direct studies on HRP's transformation of MNA are limited in the search results, its known reactivity with other aromatic amines suggests a similar oxidative mechanism would apply. taylorandfrancis.comlibretexts.org
Table 2: Enzymatic Cleavage and Detection Mechanisms
| Enzyme System | Substrate Conjugate | Mechanism | Detection Method |
| Proteases (e.g., Cathepsin S) | Peptide-MNA | Hydrolysis of amide bond | Fluorescence of released MNA echelon-inc.com |
| Dipeptidyl Peptidase IV | Dipeptide-MNA | Hydrolysis of amide bond | Fluorescence of MNA or coupling with NSA physiology.orgethz.ch |
| Horseradish Peroxidase (HRP) | MNA (as reducing substrate) | One-electron oxidation by HRP Compound I in the presence of H₂O₂ | Formation of oxidized/polymerized products taylorandfrancis.comnih.gov |
Oxidative Transformations and Stability Studies
This compound, like other aromatic amines, is susceptible to oxidation. wikipedia.org The presence of both the electron-donating methoxy and amino groups makes the naphthalene ring system electron-rich and thus more easily oxidized. libretexts.org In the presence of air or other oxidants, samples can change color, typically taking on a reddish hue, which is characteristic of the oxidation of naphthylamines. wikipedia.org
Its stability is generally considered moderate under standard conditions. polysciences.comcymitquimica.com However, it can degrade under extreme pH or temperature. evitachem.com The N-(Gamma-L-Glutamyl)-4-methoxy-2-naphthylamine conjugate is noted to be stable under normal conditions of use, storage, and transport. polysciences.com For long-term storage, a temperature of -20°C is recommended to maintain its integrity. polysciences.com
Oxidative transformations can be catalyzed by enzymes like peroxidases or laccases, which generate radical cations from the amine that can then couple to form dimers and larger oligomers. nih.gov The degradation pathway for related compounds like 2-naphthylamine-1-sulfonic acid by Pseudomonas species involves initial hydroxylation and desulfonation to form 1,2-dihydroxynaphthalene, followed by ring cleavage. tandfonline.com A similar biodegradative pathway involving initial oxidation and ring opening could be plausible for this compound, although specific studies were not found.
The compound has been investigated for its antioxidant properties, which suggests it can participate in redox reactions to neutralize reactive oxygen species. chemimpex.com This reactivity is directly linked to its potential for oxidative transformation.
Applications of 4 Methoxy 2 Naphthylamine in Biochemical and Enzymological Research
4-Methoxy-2-naphthylamine as a Fluorogenic Substrate in Enzyme Assays
The core utility of this compound in biochemical research lies in its role as a fluorophore in enzyme assays. Peptide derivatives of MNA are synthesized to act as specific substrates for various proteases. The enzymatic hydrolysis of the peptide-MNA bond liberates the fluorescent MNA, and the rate of its release is directly proportional to the enzyme's activity. bachem.comnih.gov This method offers high sensitivity and can be adapted for high-throughput screening. nih.gov
Substrates based on this compound are extensively used to measure the activity of dipeptidyl peptidases (DPPs), such as DPP IV and DPP II.
For DPP IV (EC 3.4.14.5) , a common fluorogenic substrate is Glycyl-L-proline-4-methoxy-2-naphthylamide (Gly-Pro-4-MNA). merckmillipore.comoup.com DPP IV specifically cleaves the Gly-Pro dipeptide from the N-terminus, releasing MNA. oup.comsmolecule.com A typical assay involves incubating the substrate with a biological sample (like serum), stopping the reaction, and measuring the resulting fluorescence. merckmillipore.comoup.com This method is noted for its sensitivity, speed, and accuracy, making it suitable for routine clinical use and for screening potential DPP IV inhibitors. merckmillipore.comoup.comnih.gov The optimal pH for this assay is in the range of 8.1-8.9. oup.com
For DPP II (EC 3.4.14.2) , also known as quiescent cell proline dipeptidase (QPP), substrates like Lys-Ala-4-MNA and Lys-Pro-4-MNA are utilized. nih.govresearchgate.net Kinetic studies have shown that the nature of the leaving group (e.g., MNA versus a chromogenic p-nitroanilide group) significantly impacts substrate selectivity. nih.govdntb.gov.ua Interestingly, while DPP II can hydrolyze MNA-derived substrates, it often shows a preference for chromogenic substrates. nih.govresearchgate.net Research has also revealed that MNA-derived substrates can exhibit substrate inhibition with DPP II. nih.gov
Table 1: Examples of this compound Substrates in Dipeptidyl Peptidase Assays
| Enzyme | Substrate | Typical Assay Conditions | Reference |
| DPP IV | Gly-Pro-4-MNA | Tris buffer (50 mmol/L, pH 8.3) | merckmillipore.comoup.com |
| DPP II | Lys-Ala-4-MNA | Acidic pH (e.g., pH 5.5) | nih.govresearchgate.net |
| DPP II | Lys-Pro-4-MNA | Acidic pH (e.g., pH 5.5) | nih.govresearchgate.net |
This compound derivatives are valuable tools for quantifying the activity of various aminopeptidases. These enzymes cleave single amino acids from the N-terminus of peptides. apexbt.comnih.gov
L-leucyl-4-methoxy-2-naphthylamide (Leu-MNA) is a well-established substrate for measuring the activity of leucine (B10760876) aminopeptidases (LAPs) and aminopeptidase (B13392206) M. apexbt.comnih.govbiomol.com Its use in histochemistry has been shown to provide superior enzyme localization due to the rapid coupling of the released MNA. nih.gov Similarly, 4-methoxy-2-naphthylamides of L-alanine, L-arginine, and L-glutamic acid are used as specific substrates to determine the activity of aminopeptidase N, aminopeptidase B, and aminopeptidase A, respectively. ingentaconnect.com These assays are crucial for comparing enzyme activities across different species and tissues. ingentaconnect.com
The activity of lysosomal proteases, which are crucial for intracellular protein turnover, can be monitored using MNA-based substrates. nih.gov A method has been developed for the selective determination of several cathepsins (B, H, K, and L) in living cells. nih.govtandfonline.com This involves incubating cells with peptidic derivatives of 4-methoxy-β-naphthylamine that are partially selective for each cathepsin. nih.gov
For Cathepsin B (a cysteine protease) , a commonly used substrate is Z-Arg-Arg-4MβNA (benzyloxycarbonyl-arginine-arginine-4-methoxy-β-naphthylamide). ias.ac.in The enzyme's activity is determined by measuring the release of 4-methoxy-β-naphthylamine. ias.ac.in Kinetic parameters, such as the Michaelis constant (Km), have been determined for this substrate, highlighting its utility in detailed enzymatic studies. ias.ac.in For instance, the Km value for goat brain cathepsin B with Z-Arg-Arg-4MβNA was found to be 0.29 mM. ias.ac.in
Calpains are calcium-activated neutral proteases, and their activity can be measured using a sensitive, continuous fluorogenic assay with the substrate Suc-Leu-Tyr-4-Methoxy-2-Naphthylamine (Suc-LY-MNA). nih.goviastate.edu This assay is highly sensitive, capable of detecting calpain at picomolar concentrations, and provides a linear rate for extended periods, which is beneficial for inhibitor studies. nih.gov The method is adaptable to a 96-well plate format, facilitating high-throughput screening. nih.gov
Neprilysin (NEP, EC 3.4.24.11), a key enzyme in the degradation of amyloid-beta peptides, can be assayed using MNA-based substrates. google.comdiabetesjournals.org A frequently used substrate is glutaryl-alanyl-alanyl-phenylalanyl-4-methoxy-2-naphthylamide (Glu-MNA). diabetesjournals.orgtaylorandfrancis.com The assay involves a two-step enzymatic reaction. First, neprilysin cleaves Glu-MNA to produce Phe-4-methoxy-2-naphthylamine. diabetesjournals.orgtaylorandfrancis.com Subsequently, an excess of aminopeptidase M is added to the reaction, which cleaves the remaining peptide bond to release the fluorescent MNA. diabetesjournals.orgtaylorandfrancis.com To ensure specificity, parallel assays are often run in the presence of a specific neprilysin inhibitor, such as thiorphan. The difference in fluorescence between the inhibited and uninhibited samples represents the specific neprilysin activity. diabetesjournals.orgbu.edu
Table 2: Research Findings on Neprilysin Activity Using Glu-MNA Substrate
| Study Focus | Biological Sample | Key Finding | Reference |
| Aging and Islet Amyloidogenesis | Mouse Islets | Neprilysin mRNA and activity levels decreased with age. | diabetesjournals.org |
| Fat-Induced Insulin Dysfunction | Mouse Islets | Palmitate exposure increased neprilysin activity. | diabetesjournals.org |
| Aging and Diet Effects | Mouse Plasma | Neprilysin activity increased with age in mice. | bu.edu |
Calpain Activity Determination
Development of Novel Fluorometric Assays Utilizing this compound Release
Research continues to refine and develop novel assays based on the release of this compound. A key area of development is enhancing assay specificity and applicability to live-cell imaging.
One innovative approach involves trapping the released MNA within cells. In this method, the liberated MNA reacts with co-administered 5-nitrosalicylaldehyde (NSA) to form a fluorescent, insoluble crystalline product. tandfonline.comnih.govtandfonline.com This "trapping" prevents the diffusion of the fluorescent signal, allowing for precise localization of enzyme activity within single cells or even subcellular compartments. nih.govnih.gov This technique has been successfully applied to identify liver cells with elevated gamma-glutamyltranspeptidase activity and to quantify cathepsin activities in viable cells. nih.govtandfonline.comnih.gov
Furthermore, the combination of partially selective MNA-based substrates with partially selective inhibitors has been shown to yield highly specific assays for individual enzymes within a complex mixture, such as differentiating between various cathepsins in live cells. nih.govtandfonline.com This strategy allows for the calculation of individual enzyme activities by measuring the difference in fluorescence in the presence and absence of a specific inhibitor. nih.gov These advancements expand the utility of MNA-based substrates from simple activity measurements in lysates to sophisticated analyses of enzyme function in their native cellular environment.
Histochemical and Cytochemical Localization of Enzyme Activity
Derivatives of this compound are invaluable reagents for the histochemical and cytochemical localization of enzyme activity within tissues and cells. The underlying principle of these methods involves the enzymatic cleavage of a synthetic substrate, which is composed of a moiety recognized by the target enzyme linked to this compound. The liberation of this compound, the primary reaction product, is then visualized.
In histochemical applications, the released this compound is typically coupled with a diazonium salt, such as Fast Blue B or Fast Garnet GBC, to form a highly colored, insoluble azo dye at the site of enzyme activity. nih.govnih.govnasa.gov This allows for the precise microscopic localization of the enzyme. The methoxy (B1213986) group in the 4-position of the naphthylamine ring enhances the speed of the coupling reaction compared to its non-methoxylated counterpart, 2-naphthylamine (B18577), leading to a more accurate and superior localization of the enzyme by minimizing diffusion of the reaction product. nih.govrupress.orgscispace.com
A significant advancement in this area was the development of L-leucyl-4-methoxy-2-naphthylamide as a substrate for leucine aminopeptidase. nih.govrupress.orgscispace.com This substrate provided a more precise localization of the enzyme in tissues of rats and humans compared to previous methods. nih.govrupress.org The resulting copper chelate of the azo dye exhibits low lipid solubility and high substantivity for protein, further improving the quality of the histochemical stain. nih.gov
Similarly, various peptide derivatives of this compound have been synthesized to localize other proteases. For instance, Gly-Arg-4-methoxy-2-naphthylamine has been instrumental in the histochemical detection of dipeptidyl peptidase I (DPP I) in lysosomes and secretion granules. nih.gov Studies have also utilized specific substrates to differentiate between enzymes with similar activities, such as tryptase and chymase in mast cells. nih.gov For example, D-Val-Leu-Arg-4-methoxy-2-naphthylamide is hydrolyzed by tryptase but not chymase, allowing for their distinct localization. nih.gov
In cytochemical studies, fluorescent methods are often preferred for their high sensitivity. bas.bg Peptide derivatives of this compound can be used in conjunction with reagents like 5-nitrosalicylaldehyde, which reacts with the liberated this compound to form a fluorescent product. nih.gov This technique has been successfully applied to visualize proteinase activity in the cytoplasm of single cultured cells. nih.gov
Table 1: Examples of this compound Derivatives in Histochemical and Cytochemical Studies
| Enzyme | Substrate | Tissue/Cell Type | Key Finding |
| Leucine Aminopeptidase | L-Leucyl-4-methoxy-2-naphthylamide | Rat and human tissues | Superior enzyme localization due to faster coupling rate of the hydrolysis product. nih.govrupress.orgscispace.com |
| Dipeptidyl Peptidase I (DPP I) | Gly-Arg-4-methoxy-2-naphthylamine | Rat and mouse organs | Enabled reliable detection and localization in lysosomes and secretion granules. nih.gov |
| Tryptase (Mast Cell) | D-Val-Leu-Arg-4-methoxy-2-naphthylamide; Z-Ala-Ala-Lys-4-methoxy-2-naphthylamide | Human gut mast cells | Allowed for specific localization of tryptase and differentiation from chymase. nih.gov |
| Chymase (Mast Cell) | Suc-Ala-Ala-Phe-4-methoxy-2-naphthylamide | Human gut mast cells | Reacted with chymase but not tryptase, enabling differential staining. nih.gov |
| Proteinases (general) | CBZ-Alanyl-arginyl-arginyl-4-methoxy-2-naphthylamine; Lysyl-alanyl-4-methoxy-2-naphthylamine | Cultured mammalian cells (BALB/c 3T3, C3H 10T 1/2) | Detected arylamidase activities within the cytoplasm of single cells using a fluorescent assay. nih.gov |
| Esteroproteases | D-Val-Leu-Arg-4-methoxy-2-naphthylamide | Rat submandibular gland | Localized esteroproteases, though not as a monospecific marker for kallikrein. nih.gov |
Probes for Studying Enzyme Kinetics and Inhibition Mechanisms
The use of this compound-based substrates extends beyond qualitative localization to the quantitative analysis of enzyme kinetics and the investigation of inhibition mechanisms. evitachem.com The enzymatic release of this compound can be monitored over time, typically through fluorometric or colorimetric detection, to determine reaction rates. nih.govnih.govoup.com
Fluorometric assays are particularly sensitive and allow for continuous recording of enzyme activity, which is crucial for detailed kinetic studies. nih.govoup.com For example, a sensitive and continuous fluorogenic assay for calpain was developed using the dipeptide substrate Suc-Leu-Tyr-4-methoxy-2-naphthylamine. nih.gov This assay proved to be linear over a wide range of enzyme concentrations and was sensitive enough to detect picomolar levels of calpain, making it suitable for mechanistic studies of inhibitors. nih.gov
Similarly, Gly-Pro-4-methoxy-beta-naphthylamide is a widely used fluorogenic substrate for assaying the activity of dipeptidyl peptidase IV (DPP IV). oup.comsmolecule.commerckmillipore.com The fluorescence of the released this compound is measured to quantify enzyme activity, a method that is sensitive, rapid, and accurate. oup.com
Kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) can be determined using these assays. For instance, studies on human dipeptidyl peptidase II (DPPII) utilized dipeptide-derived 4-methoxy-2-naphthylamide substrates to determine its kinetic parameters under various conditions. researchgate.net These studies revealed the substrate preferences of the enzyme and provided insights into its catalytic mechanism. researchgate.net
Furthermore, these assays are instrumental in evaluating the efficacy and mechanism of enzyme inhibitors. By measuring the rate of substrate hydrolysis in the presence of varying concentrations of a potential inhibitor, researchers can determine the inhibitor's potency (e.g., IC50 or Ki values). For example, the activity against Val-Leu-Arg-4-MNA was shown to be totally inhibited by aprotinin. nih.gov A two-step enzymatic reaction using Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine as a substrate for neprilysin was employed to study the inhibitory effects of mercury on the enzyme's activity. oup.comnih.gov
Table 2: Research Findings on Enzyme Kinetics and Inhibition using this compound Derivatives
| Enzyme | Substrate | Study Type | Key Findings/Parameters |
| Calpain I & II, Papain | Suc-Leu-Tyr-4-methoxy-2-naphthylamide | Kinetic Assay, Inhibition | Developed a sensitive, continuously recording fluorogenic assay capable of detecting 10 picomolar calpain; useful for mechanistic studies of inhibitors. nih.gov |
| Dipeptidyl Peptidase IV (DPP IV) | Glycyl-L-proline-4-methoxy-2-naphthylamide | Kinetic Assay | Developed a sensitive and rapid fluorometric assay for DPP IV in serum. The mean activity in healthy subjects was 58 (SD 16) µmol/L/min. oup.com |
| Dipeptidyl Peptidase II (DPPII) | Dipeptide-derived 4-methoxy-2-naphthylamide substrates | Kinetic Analysis | Determined kinetic parameters (kcat, Km) and revealed substrate preferences, showing higher efficiency towards substrates with proline at the P1 position. researchgate.net |
| Neprilysin (NEP) | Glutaryl-Ala-Ala-Phe-4-methoxy-2-naphthylamine | Inhibition Study | Used in a two-step enzymatic reaction to demonstrate the reduction of NEP enzymatic activity by mercury. oup.comnih.gov |
| Dipeptidyl Peptidase I (DPP I) | Gly-Arg-naphthylamide (NA) and Pro-Arg-NA | Kinetic Analysis | Determined Km values of 0.1 mmol/l for Gly-Arg-NA and 0.2 mmol/l for Pro-Arg-NA, with an optimal pH of 5.0-5.5. nih.gov |
| Legumain | Succinyl-Ala-Ala-Asn-4-methoxy-2-naphthylamide | Colorimetric and Fluorimetric Assay | The released this compound allows for both colorimetric (with Fast Garnet) and fluorimetric detection of legumain activity. nih.gov |
Pharmacological and Biological Research Involving 4 Methoxy 2 Naphthylamine Derivatives
Design and Synthesis of 4-Methoxy-2-naphthylamine-Based Therapeutic Agents
The synthesis of therapeutic agents based on the this compound structure involves multi-step chemical reactions to introduce various functional groups and heterocyclic rings, thereby creating a library of novel compounds for biological evaluation.
A common synthetic strategy involves the initial reaction of a naphthylamine derivative to form an intermediate, which is then cyclized to create heterocyclic structures like azetidinones and thiazolidinones. For instance, a series of novel azetidinones were synthesized by the cyclocondensation of Schiff bases of naphthylamine with chloroacetyl chloride. sphinxsai.com This process typically involves:
Formation of a Schiff base by reacting a naphthylamine-derived hydrazide with various aromatic aldehydes. sphinxsai.com
Cycloaddition of the Schiff base with chloroacetyl chloride in the presence of a base like triethylamine (B128534) to yield the 2-azetidinone (β-lactam) ring. sphinxsai.comresearchgate.net
Similarly, thiazolidinone derivatives have been synthesized by reacting Schiff bases of naphthylamine with thioglycolic acid. xiahepublishing.com Another approach involves the synthesis of benzophenanthridinone derivatives, where a lactam intermediate is formed and subsequently undergoes cyclization under acidic conditions to produce the target compounds. nih.gov The versatility of the naphthylamine core allows for the creation of a diverse range of molecular architectures for pharmacological testing. xiahepublishing.comxiahepublishing.com
Table 1: Synthesis of Bioactive Heterocycles from Naphthylamine Derivatives
| Starting Material | Reagent(s) | Resulting Heterocycle | Reference(s) |
|---|---|---|---|
| Naphthylamine-derived Schiff Base | Chloroacetyl Chloride, Triethylamine | Azetidin-2-one (B1220530) | researchgate.net, sphinxsai.com |
| Naphthylamine-derived Schiff Base | Thioglycolic Acid | Thiazolidin-4-one | xiahepublishing.com |
| Lactam intermediate from Naphthylamine | Acid (e.g., HCl) | Benzophenanthridinone | nih.gov |
Investigation of Biological Activities of this compound Analogs
Derivatives synthesized from the this compound scaffold have been investigated for a wide array of biological activities. The naphthalene (B1677914) ring system is a feature of many biologically active compounds, contributing to their therapeutic potential. researchgate.net
Analogs of this compound, particularly substituted aminotetralins, have been a focus of neuropharmacological research. Studies have shown that these compounds can interact with neurotransmitter systems, including dopamine (B1211576) and serotonin (B10506) receptors. For example, (S)-5-Methoxy-2-aminotetralin has been investigated for its modulatory effects on serotonin receptors, specifically acting as an agonist at 5-HT1A and 5-HT7 subtypes, which are crucial in mood regulation. While not directly involving the 2-naphthylamine (B18577) structure, related research on 1-naphthylamine (B1663977) derivatives has identified compounds that can affect neuronal monoamine transporters for noradrenaline, dopamine, and serotonin, suggesting that the naphthalene core is a viable scaffold for developing agents that target the central nervous system. nih.gov
The naphthalene moiety is a well-established pharmacophore in anti-inflammatory drugs, with naproxen (B1676952) and nabumetone (B1676900) being prominent examples. researchgate.net Research has extended to derivatives of 4-methoxy-naphthalene to explore new anti-inflammatory agents. ijpsjournal.com Studies on various naphthalene derivatives have confirmed their potential to inhibit inflammatory processes. researchgate.net For example, a series of pyrazoline-based naphthalene derivatives were synthesized and evaluated, with some compounds showing potent anti-inflammatory activity comparable to standard drugs like phenylbutazone (B1037) and naproxen. researchgate.net The anti-inflammatory effects of these compounds are often linked to their ability to inhibit cyclooxygenase (COX) enzymes. researchgate.net Furthermore, computational and in-vivo studies on related aniline (B41778) derivatives have demonstrated significant anti-inflammatory activity, supporting the potential of this chemical class. researchgate.net
A significant body of research has focused on the antimicrobial properties of this compound derivatives. ijpsjournal.com Naphthalene analogs containing azetidin-2-one and thiazolidin-4-one rings have been synthesized and tested against a range of pathogens. xiahepublishing.comxiahepublishing.com
In one study, a series of azetidinone derivatives synthesized from naphthylamine showed moderate to good antibacterial activity, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. sphinxsai.com These compounds also exhibited antifungal activity against Candida albicans. sphinxsai.com Another study synthesized both azetidinone and thiazolidinone analogs of 2-naphthylamine. xiahepublishing.com Several of these compounds displayed broad-spectrum antibacterial activity, with some being comparable to the standard drug ampicillin. xiahepublishing.comxiahepublishing.com Specifically, compounds with chloro-substitutions on the phenyl ring attached to the azetidinone core showed notable efficacy. xiahepublishing.com Thiazolidinone derivatives also demonstrated significant antifungal activity against C. albicans. xiahepublishing.comxiahepublishing.com
Novel 4-methoxy-naphthalene carbohydrazide (B1668358) derivatives have been synthesized and tested against various fungal species, including Paracoccidioides spp. nih.gov One carbohydrazide compound was particularly active, with Minimum Inhibitory Concentration (MIC) values ranging from 8 to 32 μg/mL, and showed a synergistic effect with amphotericin B. nih.gov
Table 2: Antimicrobial Activity of Selected Naphthylamine Derivatives
| Compound Type | Target Microorganism | Activity/Result | Reference(s) |
|---|---|---|---|
| Azetidinone derivatives | Staphylococcus aureus, Bacillus subtilis (Gram-positive) | Good antibacterial activity | sphinxsai.com |
| Azetidinone derivatives | Candida albicans (Fungus) | Good antifungal activity | sphinxsai.com |
| Azetidinone analog (4g) | B. subtilis, S. aureus, E. coli, P. aeruginosa | Broad-spectrum activity, comparable to ampicillin | xiahepublishing.com, xiahepublishing.com |
| Thiazolidinone analogs (5b, 5e) | Candida albicans (Fungus) | Remarkable antifungal activity | xiahepublishing.com, xiahepublishing.com |
| Carbohydrazide derivative (3) | Paracoccidioides spp. (Fungus) | MIC: 8-32 μg/mL | nih.gov |
The antioxidant potential of compounds derived from naphthylamine has been another active area of research. researchgate.net The naphthalene ring is found in molecules that possess antioxidant properties. researchgate.net Schiff bases derived from naphthylamine have been synthesized and evaluated for their free-radical scavenging capabilities using various assays.
In one study, a Schiff base, 1-(4-methoxy phenyl)-N-(naphthalen-1-yl)methanimine, was synthesized from 1-naphthylamine and showed effective radical scavenging activity in DPPH, FRAP, and OH assays. researchgate.net Its IC50 value for DPPH scavenging was 22.69±0.14 μg/mL. Another study synthesized a Schiff base from vanillin (B372448) and p-anisidine, 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol (B47542), which demonstrated antioxidant activity with an EC50 value of 10.46 ppm in a DPPH assay. researchgate.net Research into thiazol-4(5H)-one analogs containing a naphthalene moiety also revealed compounds with strong-to-moderate tyrosinase inhibitory activity, which is related to mitigating oxidative processes. mdpi.com These findings indicate that the 4-methoxy-naphthalene scaffold can be chemically modified to produce compounds with significant antioxidant potential. chemimpex.com
Table 3: Antioxidant Activity of Naphthylamine-Derived Schiff Bases
| Compound | Assay | Result (IC50 / EC50) | Reference(s) |
|---|---|---|---|
| 1-(4-methoxy phenyl)-N-(naphthalen-1-yl)methanimine | DPPH | 22.69 ± 0.14 μg/mL | |
| 1-(4-methoxy phenyl)-N-(naphthalen-1-yl)methanimine | FRAP | 28.44 ± 0.12 μg/mL | |
| 1-(4-methoxy phenyl)-N-(naphthalen-1-yl)methanimine | OH Radical Scavenging | 27.97 ± 0.16 μg/mL | |
| 2-methoxy-4-((4-methoxyphenilimino) methyl) phenol | DPPH | 10.46 ppm | researchgate.net |
Antimicrobial Efficacy
Role as Chemical Intermediates in Pharmaceutical Development
This compound is a versatile chemical intermediate with significant applications in pharmaceutical research and development. chemimpex.comsigmaaldrich.com It serves as a foundational building block for the synthesis of more complex molecules designed to interact with specific biological targets. chemimpex.com Its utility stems from its reactive amine group and the stable naphthalene core, which can be modified to create a diverse library of compounds for screening. chemimpex.com The methoxy (B1213986) group on the naphthalene ring enhances properties like solubility and stability, which are advantageous in synthetic processes. chemimpex.com The successful development of derivatives with antimicrobial, anti-inflammatory, and neuro-modulatory activities underscores the importance of this compound as a starting scaffold in the quest for new therapeutic agents. xiahepublishing.comresearchgate.netnih.gov
Structure-Activity Relationship (SAR) Studies of Naphthylamine Derivatives
Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for the design and optimization of new therapeutic agents. For naphthylamine derivatives, these studies involve systematically altering the chemical structure of the molecule to observe the corresponding changes in biological activity. This approach allows researchers to identify the key chemical features, or pharmacophores, responsible for the desired pharmacological effects and to design more potent and selective compounds.
Research into naphthylamine derivatives has revealed that modifications to the naphthalene core, the amine group, and the introduction of various substituents can have a profound impact on their biological properties, including antimicrobial and anticancer activities. ijpsjournal.comekb.eg
Antimicrobial Activity
SAR studies on naphthylamine analogs have demonstrated that the introduction of specific heterocyclic moieties, such as azetidinone and thiazolidinone, can confer significant antimicrobial properties. xiahepublishing.comxiahepublishing.com For instance, a series of 2-naphthylamine analogs bearing these rings were synthesized and evaluated for their in-vitro antibacterial and antifungal activity. xiahepublishing.com
The position and nature of substituents on the phenyl ring attached to the azetidinone or thiazolidinone moiety play a crucial role in determining the antimicrobial spectrum and potency.
In one study, naphthylamine derivatives were synthesized with an azetidinone moiety. ekb.eg Compounds with this structure exhibited broad-spectrum activity against various bacteria, including Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. ekb.eg Another study focused on thiazolidinone derivatives of nitronaphthylamine, which showed both antibacterial and antifungal properties. nih.gov These compounds were particularly effective against S. aureus and B. subtilis, with activity comparable to aminopenicillins. nih.gov
The following table summarizes the antimicrobial activity of selected naphthylamine-azetidinone derivatives.
| Compound ID | Substituent on Phenyl Ring | Antibacterial Activity (Zone of Inhibition in mm) | Antifungal Activity |
| 4a | 4-methoxy | Broad spectrum activity | - |
| 4e | 4-nitro | Broad spectrum activity | - |
| 4f | 2-chloro | Broad spectrum activity | - |
| 4g | 4-chloro | Broad spectrum activity | - |
| 3b | 4-hydroxy | - | Remarkable |
| 5b | 4-hydroxy | - | Remarkable |
| 5e | 4-nitro | - | Remarkable |
Data sourced from Chopra et al., 2017. xiahepublishing.com
Further studies on 4-amino-3-hydroxy-naphthalene-1-sulfonic acid derivatives indicated that the presence of 3,4,5-trimethoxy and 2,4-dichloro groups on the benzylidene amino portion was essential for activity against a range of bacteria and fungi. ijpsjournal.comekb.eg
Anticancer Activity
The naphthalene scaffold is also a key feature in the development of new anticancer agents. SAR studies have been instrumental in optimizing the cytotoxicity of these derivatives against various cancer cell lines.
In a study focused on N-alkyl-N-substituted phenylpyridin-2-amine derivatives, which incorporate a 4-methoxy-N-methylanilino moiety similar to the this compound structure, several compounds exhibited significant cytotoxic activity. nih.gov The investigation explored the impact of different substituents on the pyridine (B92270) ring (B-ring), the linker, and the aniline ring (A-ring). nih.gov
For example, replacing a chlorine atom on the pyridine ring with methyl, methoxy, or N-methylamine groups resulted in active compounds with GI₅₀ values in the low micromolar range. nih.gov Furthermore, substituting a nitro group with a methoxy carbonyl group led to the discovery of new lead compounds with submicromolar GI₅₀ values that also significantly inhibited tubulin assembly. nih.gov
The table below details the cytotoxic activity of some of these derivatives.
| Compound ID | R³ on A-ring | R⁴ on A-ring | GI₅₀ (µM) against A549 cell line |
| 5a | NO₂ | Cl | 2.70 |
| 5b | NO₂ | OMe | 9.63 |
| 5c | NO₂ | NHMe | - |
| 6a | CO₂Me | Cl | 0.19 - 0.41 |
| 7g | - | - | 0.19 - 0.41 |
| 8c | - | - | 0.19 - 0.41 |
Data sourced from a study on N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines. nih.gov
These findings underscore the importance of the substitution pattern on the aromatic rings for achieving potent anticancer activity. The lipophilicity and electronic properties of the substituents are critical factors that govern the interaction of these molecules with their biological targets.
Advanced Analytical and Spectroscopic Characterization Techniques for 4 Methoxy 2 Naphthylamine Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of 4-Methoxy-2-naphthylamine and its Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
In the ¹H NMR spectrum of this compound, distinct signals corresponding to the methoxy (B1213986) group protons and the aromatic protons on the naphthalene (B1677914) ring are observed. The methoxy protons typically appear as a singlet in the range of δ 3.8–4.0 ppm. The aromatic protons resonate in the downfield region, generally between δ 6.5–8.5 ppm, with their specific chemical shifts and coupling patterns providing crucial information for assigning their positions on the naphthalene core.
The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. The methoxy carbon is typically found around δ 55–60 ppm. The carbon atoms of the naphthalene ring produce a series of signals in the aromatic region of the spectrum. The specific chemical shifts are influenced by the electron-donating effects of the methoxy and amino groups.
For derivatives of this compound, such as (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine, NMR is used to confirm the formation of new bonds and the incorporation of additional structural motifs. itera.ac.id For instance, the appearance of a new signal for the imine proton (N=CH) and additional signals for the protons of the new aromatic ring would confirm a successful condensation reaction. itera.ac.id
Interactive Data Table: Representative NMR Data for Naphthylamine Derivatives
| Compound | Nucleus | Chemical Shift (δ, ppm) | Assignment |
| (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine | ¹H | 4.03, 3.97 | O-CH₃ |
| (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine | ¹H | 6.95-8.36 | Aromatic Protons |
| (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine | ¹H | 8.45 | N=CH |
| 3-Methoxybenzylamine | ¹³C | 160.24, 145.38, 129.96, 119.73, 112.98, 112.64 | Aromatic Carbons |
| 3-Methoxybenzylamine | ¹³C | 55.60 | O-CH₃ |
| 3-Methoxybenzylamine | ¹³C | 46.84 | CH₂ |
Note: The data presented is for illustrative purposes based on related structures. Specific data for this compound may vary.
Mass Spectrometry (MS) Applications in Quantitative and Qualitative Analysis
Mass spectrometry (MS) is a powerful tool for both the qualitative identification and quantitative measurement of this compound. In its qualitative application, MS provides the molecular weight of the compound and, through fragmentation analysis, offers structural information. The monoisotopic mass of this compound is 173.084 Da. nih.gov High-resolution mass spectrometry (HRMS) can confirm the elemental composition by providing a highly accurate mass measurement.
The fragmentation pattern observed in the mass spectrum is characteristic of the molecule's structure. For aromatic amines, common fragmentation pathways include the loss of the amino group or cleavage of the methoxy group. nih.gov Analysis of these fragment ions helps to confirm the identity of the compound and distinguish it from isomers.
For quantitative analysis, techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are employed. nih.gov This method offers high sensitivity and selectivity, making it suitable for detecting trace amounts of this compound in complex samples. nih.gov By operating in multiple reaction monitoring (MRM) mode, specific precursor-to-product ion transitions for the analyte are monitored, which enhances the signal-to-noise ratio and provides excellent quantitation. nih.gov The development of such methods often involves the use of an internal standard to ensure accuracy and precision. lcms.cz
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
Ultraviolet-Visible (UV-Vis) spectroscopy is utilized to study the electronic transitions within the this compound molecule and to determine its concentration in solutions. The naphthalene ring system gives rise to characteristic π→π* transitions, which result in strong absorption bands in the UV region, typically between 250 and 300 nm.
The position and intensity of these absorption maxima (λmax) can be influenced by the solvent polarity and the presence of substituents on the naphthalene ring. For instance, in a series of monoazo disperse dyes derived from 2-methoxy-5-nitroaniline, the λmax values were observed to shift depending on the solvent used, such as ethanol, chloroform, and N,N-dimethylformamide. scialert.net
UV-Vis spectroscopy is also a straightforward method for quantifying the concentration of this compound in a pure solution using the Beer-Lambert law. By creating a calibration curve of absorbance versus concentration, the concentration of an unknown sample can be determined.
Interactive Data Table: UV-Vis Absorption Data for Related Naphthylamine Derivatives
| Compound | Solvent | λmax (nm) |
| (E)-N-(3,4-dimethoxybenzylidene)naphthalen-1-amine | Not Specified | 240, 279, 317 |
| 2-methoxy-5-nitrophenylazo-4-hydroxynaphthalene | Ethanol | Not Specified |
| 2-methoxy-5-nitrophenylazo-4-(N-phenylnaphthylamine) | Ethanol | Not Specified |
Note: Specific λmax values for this compound may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy provides valuable information about the functional groups present in this compound by measuring the vibrations of its bonds. Each type of bond (e.g., N-H, C-H, C-O, C=C) absorbs infrared radiation at a characteristic frequency, resulting in a unique IR spectrum that acts as a molecular fingerprint. libretexts.orgpressbooks.pub
Key characteristic absorption bands for this compound include:
N-H stretching: The amine group typically shows one or two bands in the region of 3300–3500 cm⁻¹.
C-H stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while the C-H stretching of the methoxy group is observed just below 3000 cm⁻¹.
C=C stretching: The aromatic ring exhibits several absorption bands in the 1400–1600 cm⁻¹ region.
C-O stretching: The C-O-C ether linkage of the methoxy group gives rise to a strong absorption band, typically in the 1050–1250 cm⁻¹ range.
Interactive Data Table: Characteristic IR Absorption Frequencies for this compound Functional Groups
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
| Amine (N-H) | Stretching | 3300–3500 |
| Aromatic (C-H) | Stretching | > 3000 |
| Methoxy (C-H) | Stretching | < 3000 |
| Aromatic (C=C) | Stretching | 1400–1600 |
| Methoxy (C-O) | Stretching | 1050–1250 |
Chromatographic Methods for Purification and Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for the purification and analytical determination of this compound. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed methods. lcms.cz
HPLC is a versatile technique for separating this compound from impurities or other components in a mixture. researchgate.net Different stationary phases, such as C18 or phenyl-hexyl columns, can be used depending on the polarity of the analytes. nih.gov The separation is achieved based on the differential partitioning of the compound between the mobile phase and the stationary phase. nih.gov HPLC can be coupled with UV or MS detectors for quantification. lcms.cz
GC-MS is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. hpst.cz The separated components then enter the mass spectrometer for detection and identification. For less volatile or polar aromatic amines, a derivatization step may be required to improve their chromatographic behavior. nih.gov Both HPLC and GC-MS are widely used in various applications, including the analysis of primary aromatic amines in consumer products and environmental samples. nih.govlcms.cz
Computational and Theoretical Investigations of 4 Methoxy 2 Naphthylamine
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of 4-Methoxy-2-naphthylamine. nih.goveurjchem.com Methods like DFT with various functionals (e.g., B3LYP, B3PW91) and basis sets (e.g., 6-31+G(d), 6-311+G(d,p)) are employed to model the molecule's properties. nih.govepstem.net
These calculations help in understanding the distribution of electron density, which is crucial for predicting sites susceptible to electrophilic or nucleophilic attack. The electron-donating nature of the methoxy (B1213986) group on the naphthalene (B1677914) ring significantly influences its reactivity in reactions like electrophilic aromatic substitutions. Computational models can predict various electronic properties, including:
Frontier Molecular Orbitals (HOMO-LUMO): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate or accept electrons. epstem.netresearchgate.net The HOMO-LUMO energy gap provides insights into the molecule's chemical reactivity and stability. epstem.netresearchgate.net
Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. epstem.netresearchgate.net This is instrumental in predicting how the molecule will interact with other chemical species.
Mulliken Charges: These calculations provide the partial atomic charges within the molecule, offering another way to assess reactive sites. epstem.net
Redox Potentials: DFT calculations can be used to compute the redox potentials of the molecule, which can then be compared with experimental data from techniques like cyclic voltammetry to understand its electrochemical behavior.
| Computational Method | Property Calculated | Significance |
|---|---|---|
| DFT (B3LYP, B3PW91) | HOMO-LUMO Energies | Predicts electron-donating/accepting ability and chemical reactivity. epstem.netresearchgate.net |
| DFT | Molecular Electrostatic Potential (MEP) | Identifies electrophilic and nucleophilic sites for reaction prediction. epstem.netresearchgate.net |
| DFT | Mulliken Atomic Charges | Quantifies partial charges on atoms to predict reactive centers. epstem.net |
| DFT (e.g., B3PW91/6-31+G(d)) | Redox Potentials | Elucidates electrochemical behavior and stability of radical intermediates. |
Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions
To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are employed. researchgate.netresearchgate.net These computational techniques are crucial in drug discovery for predicting how a ligand (in this case, this compound or its derivatives) might bind to a biological target, such as a protein receptor. beilstein-journals.org
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net This helps in understanding the binding affinity and the specific interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. researchgate.net For instance, derivatives of methoxy-naphthalene have been studied for their interaction with various biological targets. researchgate.netbvsalud.org
Molecular Dynamics (MD) Simulations provide a more dynamic picture of the ligand-receptor interaction over time. researchgate.net These simulations can reveal conformational changes in both the ligand and the receptor upon binding and help to assess the stability of the docked complex. MD simulations can also elucidate the role of solvent molecules in the binding process.
| Simulation Type | Purpose | Key Insights |
|---|---|---|
| Molecular Docking | Predicts binding orientation and affinity of a ligand to a receptor. researchgate.net | Identifies potential biological targets and key binding interactions (e.g., hydrogen bonds). researchgate.net |
| Molecular Dynamics (MD) | Simulates the time-dependent behavior of the ligand-receptor complex. researchgate.net | Assesses complex stability, conformational changes, and the influence of solvent. |
Prediction of Pharmacokinetic and Pharmacodynamic Properties (ADME) through In Silico Methods
In silico methods are invaluable for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, a critical step in reducing late-stage attrition in drug development. researchgate.netsciensage.info For this compound and its derivatives, various computational tools and models are used to estimate these pharmacokinetic parameters. rsdjournal.orgmdpi.com
These predictions are often based on the molecule's physicochemical properties, such as:
Lipophilicity (log P): Affects absorption and distribution.
Molecular Weight: Influences diffusion and transport.
Water Solubility: Crucial for bioavailability.
Hydrogen Bonding Capacity: Impacts interactions with biological membranes and enzymes.
Several online platforms and software packages, such as SwissADME, are available to perform these predictions based on the chemical structure. sciensage.inforsdjournal.org These tools can also predict potential toxicity and whether a compound adheres to established drug-likeness rules, such as Lipinski's rule of five. eurjchem.comrsdjournal.org
| ADME Property | In Silico Prediction Method | Importance in Drug Development |
|---|---|---|
| Absorption | Prediction of gastrointestinal absorption and blood-brain barrier permeability. sciensage.info | Determines how well the compound enters the bloodstream and reaches its target. |
| Distribution | Calculation of plasma protein binding and volume of distribution. | Affects the concentration and duration of the compound in various tissues. |
| Metabolism | Prediction of interactions with cytochrome P450 enzymes. sciensage.info | Identifies potential drug-drug interactions and metabolic stability. |
| Excretion | Estimation of clearance and half-life. | Determines how long the compound remains in the body. |
Theoretical Studies on Reaction Pathways and Transition States
Theoretical studies are employed to investigate the mechanisms of chemical reactions involving this compound. By mapping out the potential energy surface of a reaction, chemists can identify the most likely reaction pathways and characterize the transition states. nih.gov
DFT calculations are again a primary tool for this purpose. They can be used to:
Optimize the geometries of reactants, intermediates, transition states, and products. nih.gov
Calculate the activation energies required to overcome the energy barrier of a reaction, which is determined by the energy of the transition state. researchgate.net
Investigate the thermochemistry of reactions, determining whether they are energetically favorable. nih.gov
For example, theoretical studies on the reactions of naphthylamines with other reagents have shed light on the formation of various products and the stability of intermediates. nih.gov Understanding these reaction pathways at a molecular level is crucial for optimizing reaction conditions and designing more efficient synthetic routes. researchgate.net
Q & A
Q. Basic
Q. Advanced
- Time-resolved fluorescence : Measure lifetime (τ) to study solvent effects (e.g., quenching in polar solvents) .
- DFT calculations : Compare experimental UV/fluorescence spectra with theoretical models to predict substituent effects .
How does this compound contribute to organic semiconductor research?
Q. Advanced
- Charge transport studies : MNA’s naphthalene core enables π-stacking in thin films. Measure hole mobility via space-charge-limited current (SCLC) in OFET devices .
- Doping effects : Blend MNA with polymers (e.g., P3HT) and analyze conductivity changes using four-point probe measurements .
What are common challenges in handling this compound, and how are they addressed?
Q. Basic
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
